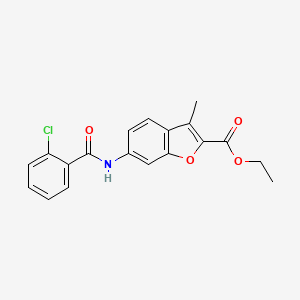

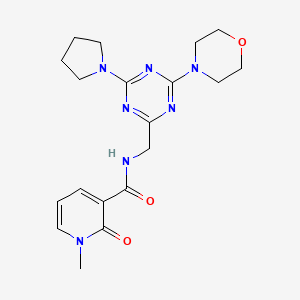

![molecular formula C16H12FN3O2 B2369808 N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-59-7](/img/structure/B2369808.png)

N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines, including “N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide”, has been described in various methods . For instance, one method involves the ring closure reaction, the Suzuki reaction, the hydrolysis, and amidation reactions .Molecular Structure Analysis

The molecular structure of “N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” has been confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, and MS . The molecular structure is further calculated using density functional theory (DFT) and compared with the X-ray diffraction value .Applications De Recherche Scientifique

Chemical Modification for Biological Property Optimization

A study by (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015) explored modifying the pyridine moiety of similar molecules, showing that such modifications can lead to enhanced biological properties, including analgesic effects. This suggests potential for altering the structure of N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide for specific therapeutic purposes.

Potential as a Met Kinase Inhibitor

Research by (Schroeder et al., 2009) on similar compounds found that N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides exhibit potent and selective Met kinase inhibition. This insight could be relevant for the development of targeted cancer therapies using structurally similar compounds.

Analgesic Properties

A study by (Ukrainets, Alexeeva, Davydenko, & Grinenko, 2015) demonstrated the analgesic properties of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4Н-pyrido[1,2-a]pyrimidine-3-carboxamides. These findings indicate potential for developing pain relief medications from compounds with a similar structure.

Use in Synthesis Methods

Research by (Mukaiyama, Aikawa, & Kobayashi, 1976) demonstrated the effective use of similar compounds in synthesis methods, specifically for creating carboxamides. This points to the utility of such compounds in chemical synthesis processes.

Antimalarial Activity

A study by (Mane, Mohanakrishnan, Sahal, Murumkar, Giridhar, & Yadav, 2014) on pyrido[1,2-a]pyrimidin-4-ones showed moderate antimalarial activity. This suggests that compounds with a similar structure could be explored for their potential in treating malaria.

Antifungal Activity

Research by (Hanafy, 2011) on pyrido[2,3-d]pyrimidines indicated significant antifungal activities, suggesting the possibility of similar compounds being used in antifungal medications.

Gastroprotective Activity

A study by (Hermecz, Sipos, Vasvári-Debreczy, Gyires, & Kapui, 1992) on 4H-pyrido[1,2-a]pyrimidin-4-ones revealed their gastroprotective effect, suggesting that structurally similar compounds could be used in treating gastric ailments.

Diuretic Properties

Research by (Ukrainets, Tugaibei, Bereznyakova, Kravchenko, & Turov, 2008) demonstrated the diuretic properties of alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. This opens avenues for exploring similar compounds as diuretics.

Anticancer Activity

A study by (Liu, Song, Tian, Zhang, Bai, & Wang, 2016) on a compound structurally similar to pyrido[1,2-a]pyrimidines demonstrated effective inhibition of cancer cell proliferation. This suggests that compounds like N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide could have potential anticancer applications.

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Based on its structural similarity to other pyrimidine-based compounds, it may function by suppressing the activity of certain enzymes, such as cyclooxygenase (cox) enzymes .

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

A compound with a similar structure was found to have good aqueous solubility and rodent pharmacokinetics .

Result of Action

Similar compounds have shown inhibitory activity against certain viruses and have displayed anti-inflammatory effects .

Propriétés

IUPAC Name |

N-(2-fluorophenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c1-10-6-7-14-18-8-11(16(22)20(14)9-10)15(21)19-13-5-3-2-4-12(13)17/h2-9H,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMNNPHKCIGZQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=CC=C3F)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

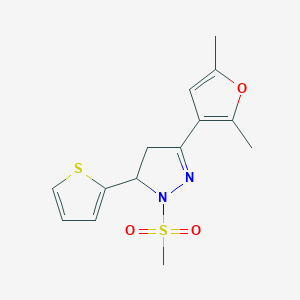

![ethyl {[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2369731.png)

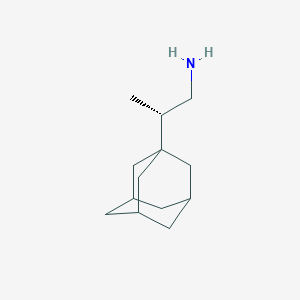

![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2369733.png)

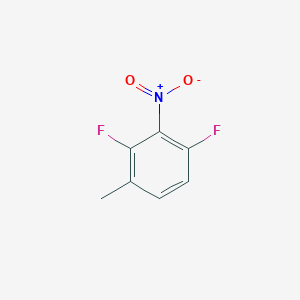

![1-(Azepan-1-yl)-2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2369737.png)

![3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B2369741.png)

![4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2369744.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B2369747.png)